2-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenolhydrochloride
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Overview
Description
2-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol hydrochloride is a chemical compound with the molecular formula C16H14ClN3O. It is known for its unique structure, which includes a quinoline moiety and a hydrazone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol hydrochloride typically involves the reaction of 2-hydroxybenzaldehyde with 8-quinolylhydrazine in the presence of hydrochloric acid. The reaction proceeds through the formation of a hydrazone intermediate, which is then converted to the hydrochloride salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.
Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Hydrazine derivatives.
Substitution: Ethers or esters of the phenolic hydroxyl group.
Scientific Research Applications
2-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its use in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol hydrochloride involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the hydrazone linkage can form reactive intermediates that interact with proteins and enzymes, inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
4-[(1E)-1-[2-(quinolin-8-yl)hydrazin-1-ylidene]ethyl]aniline: Similar structure but with an aniline group instead of a phenol group.
2-hydroxybenzaldehyde 8-quinolinylhydrazone: Lacks the hydrochloride salt form but shares the hydrazone linkage and quinoline moiety.
Uniqueness
2-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol hydrochloride is unique due to its combination of a phenolic hydroxyl group and a quinoline moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H14ClN3O |
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Molecular Weight |
299.75 g/mol |
IUPAC Name |
2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride |
InChI |
InChI=1S/C16H13N3O.ClH/c20-15-9-2-1-5-13(15)11-18-19-14-8-3-6-12-7-4-10-17-16(12)14;/h1-11,19-20H;1H/b18-11+; |
InChI Key |
IMCNYJGVILQWQN-NWBUNABESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=CC=CC3=C2N=CC=C3)O.Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=CC=CC3=C2N=CC=C3)O.Cl |
Origin of Product |
United States |
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